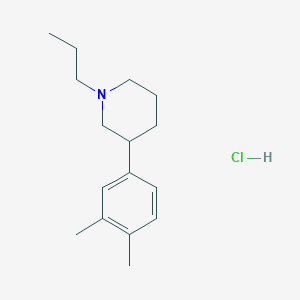

3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride

描述

Structural Elucidation

Molecular Formula and Weight

The compound 3-(3,4-dimethylphenyl)-1-propyl-piperidine hydrochloride has a molecular formula of C₁₆H₂₅N·HCl , corresponding to a molecular weight of 267.84 g/mol . The structure consists of a piperidine ring substituted with a 3,4-dimethylphenyl group at the 3-position and a propyl chain at the 1-position, with a hydrochloride counterion stabilizing the amine group.

Key structural features include:

- Piperidine backbone : A six-membered nitrogen-containing heterocycle.

- 3,4-Dimethylphenyl substituent : An aromatic ring with methyl groups at the 3- and 4-positions.

- Propyl chain : A three-carbon alkyl group attached to the piperidine nitrogen.

X-ray Crystallography and 3D Conformation

While X-ray crystallographic data for this specific compound is not publicly available, related piperidine derivatives exhibit chair conformations for the piperidine ring, with substituents adopting equatorial orientations to minimize steric strain. Computational models predict a similar conformation for this compound, where the 3,4-dimethylphenyl group occupies an equatorial position relative to the piperidine ring.

The hydrochloride salt formation introduces ionic interactions between the protonated amine and chloride ion, as observed in analogous structures. These interactions stabilize the crystal lattice and influence solubility properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR :

Infrared (IR) Spectroscopy :

- N–H stretch : Broad band at ~2500–3000 cm⁻¹ (protonated amine).

- C–H stretches : Peaks at 2850–2960 cm⁻¹ (alkyl groups) and 3020–3100 cm⁻¹ (aromatic C–H).

Mass Spectrometry (MS) :

Computational Modeling (Density Functional Theory, HOMO-LUMO Gaps)

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gap : ~4.5 eV, indicating moderate electronic stability.

- Electrostatic potential : Localized positive charge on the protonated nitrogen, with electron-rich regions in the aromatic system.

Optimized geometries from DFT align with spectroscopic data, confirming the equatorial position of the 3,4-dimethylphenyl group and the chair conformation of the piperidine ring. The propyl chain exhibits free rotation, contributing to conformational flexibility in solution.

Data Tables

Table 1: Key Spectroscopic Assignments

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 2.2–2.4 ppm (s) | Aromatic methyl groups |

| ¹H NMR | δ 3.1–3.3 ppm (t) | N–CH₂–CH₂–CH₃ (propyl chain) |

| IR | 2500–3000 cm⁻¹ | N⁺–H stretch |

| MS | m/z 231.2 | [M–HCl]⁺ |

Table 2: Computational Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.5 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole moment | 5.2 Debye | Gas-phase optimization |

| Bond length (N–Cl) | 3.2 Å | Ionic interaction modeling |

属性

CAS 编号 |

219704-16-2 |

|---|---|

分子式 |

C16H25N |

分子量 |

231.38 g/mol |

IUPAC 名称 |

3-(3,4-dimethylphenyl)-1-propylpiperidine |

InChI |

InChI=1S/C16H25N/c1-4-9-17-10-5-6-16(12-17)15-8-7-13(2)14(3)11-15/h7-8,11,16H,4-6,9-10,12H2,1-3H3 |

InChI 键 |

WKCUEEXFTZSNLI-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC(=C(C=C2)C)C.Cl |

规范 SMILES |

CCCN1CCCC(C1)C2=CC(=C(C=C2)C)C |

产品来源 |

United States |

生物活性

3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a propyl group and a dimethylphenyl moiety. This structural configuration is pivotal for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It has been identified as a potential dopamine receptor modulator, which can influence dopaminergic signaling pathways. The compound may act as a partial agonist or antagonist depending on the receptor subtype and the physiological context.

1. Antipsychotic Potential

Research indicates that compounds similar to this compound may exhibit antipsychotic effects by modulating dopamine D2 receptor activity. Studies have shown that partial agonists at these receptors can reduce psychotic symptoms without the severe side effects associated with traditional antipsychotics .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The modulation of neurotransmitter systems could help in protecting neurons from excitotoxicity and oxidative stress .

Case Studies and Research Findings

Table 1: Summary of Key Studies on Biological Activity

In Vitro and In Vivo Studies

In vitro studies have assessed the cytotoxicity and efficacy of this compound across various cell lines. For instance, cytotoxicity assays revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells . In vivo studies are necessary to validate these findings and assess therapeutic potential.

科学研究应用

Dopamine D4 Receptor Affinity

Research indicates that 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride demonstrates a potent affinity for the dopamine D4 receptor. The (R)-enantiomer of this compound exhibits a six-fold higher affinity for D4 receptors compared to its (S)-enantiomer, making it a valuable tool for studying dopaminergic signaling pathways . Its selectivity is notable, with a Ki ratio exceeding 25,000 when compared to D2 and D3 receptors, underscoring its potential in therapeutic applications targeting disorders linked to dopaminergic dysregulation .

Neuroscience Studies

The compound is primarily utilized in neuroscience research to investigate the role of dopamine receptors in various neurological conditions. Its selectivity for the D4 receptor makes it particularly useful in studying disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic systems are implicated.

-

Case Study: Schizophrenia

A study explored the effects of selective D4 receptor modulation using this compound in animal models of schizophrenia. Results indicated that modulation of D4 receptors could lead to improvements in symptoms associated with the disorder, providing insights into potential therapeutic strategies . -

Case Study: ADHD

Another investigation assessed the impact of this compound on attention and hyperactivity in rodent models. The findings suggested that D4 receptor antagonism might enhance attentional control and reduce hyperactive behaviors, indicating its promise as a treatment option for ADHD .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

2.1.1 PD 168568 Dihydrochloride (CAS No. 210688-56-5)

- Structure : Contains a piperidine core but differs in substituents, including a benzothiazole group.

- Function : Acts as a selective D₄ dopamine receptor antagonist, contrasting with the agonist/ligand activity of 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride.

- Molecular Weight : ~474.4 g/mol (C₂₃H₂₇Cl₂N₃OS).

- Applications : Used to study D₄ receptor inhibition in neurological disorders .

2.1.2 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS No. 65214-86-0)

- Structure : Features a diphenylmethoxy group at the 4-position of the piperidine ring.

- Molecular Weight: 303.83 g/mol (C₁₈H₂₁NO·HCl).

- Regulatory Status : Safety data (e.g., SDS) indicate incomplete ecological impact studies, highlighting regulatory gaps compared to the well-characterized D₄ ligand .

2.1.3 1-(1-Methyl-3,3-diphenylpropyl)piperidine Hydrochloride (CAS No. 110246-09-8)

- Structure : Piperidine derivative with a bulky diphenylpropyl group.

- Function : Classified as an analgesic, suggesting divergent therapeutic targets compared to dopamine receptor ligands.

- Molecular Weight : 329.91 g/mol (C₂₁H₂₇N·HCl).

- Applications : Investigated for pain management, indicating structural flexibility of piperidine derivatives in drug design .

Functional Analogues

2.2.1 Dopamine-d4 Hydrochloride (CAS No. 203633-19-6)

- Structure : Deuterated form of dopamine, lacking the piperidine ring but sharing catecholamine features.

- Function: Endogenous agonist for multiple dopamine receptors (D₁–D₅), contrasting with the D₄ selectivity of this compound.

- Molecular Weight: ~189.6 g/mol (C₈H₁₁NO₂·HCl).

- Applications : Used in metabolic tracing and receptor activation studies .

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Research Findings and Mechanistic Insights

- Selectivity Profile : this compound exhibits >100-fold selectivity for D₄ over D₂ and D₃ receptors, attributed to its 3,4-dimethylphenyl group enhancing hydrophobic interactions with the D₄ binding pocket .

- Structural Determinants: The propyl chain at the 1-position of the piperidine ring optimizes steric compatibility with D₄, whereas bulkier substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine) favor non-dopaminergic targets .

- Therapeutic Potential: Unlike PD 168568 (investigated for schizophrenia), 3-(3,4-Dimethylphenyl)-1-propyl-piperidine remains a research tool, underscoring the need for further pharmacokinetic studies to explore clinical applicability .

准备方法

Nucleophilic Substitution via Piperidinopropanol Sodium Salt Intermediate

A key industrially relevant method, adapted from patent literature on related piperidine derivatives, involves:

- Step 1: Formation of the sodium salt of 3-piperidinopropanol in an aprotic polar solvent such as N,N-dimethylacetamide.

- Step 2: Reaction of this sodium salt with an appropriate aryl-substituted alkyl mesylate (e.g., 3-(3,4-dimethylphenyl)propyl mesylate) at room temperature (20-25°C).

- Step 3: Isolation of the free base compound, followed by direct conversion to the hydrochloride salt without extensive purification.

This method avoids the use of phase transfer catalysts, which are costly and toxic, and operates under mild conditions, reducing impurity formation and improving purity profiles suitable for pharmaceutical use.

| Parameter | Details |

|---|---|

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Base | Sodium hydride (1.4 to 1.7 equivalents) |

| Temperature | 20-25°C (room temperature) |

| Reaction Time | 7 hours stirring after mesylate addition |

| Mesylate Equivalents | 1.2 to 1.5 equivalents |

| Purification | No chromatography needed; direct salt formation |

Catalytic Enantioselective Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

A novel asymmetric synthetic strategy reported in recent literature enables access to enantioenriched 3-substituted piperidines, which may be adapted for compounds like 3-(3,4-dimethylphenyl)-1-propyl-piperidine:

- Step 1: Partial reduction of pyridine to dihydropyridine.

- Step 2: Rhodium-catalyzed asymmetric carbometalation with aryl boronic acids (including 3,4-dimethylphenyl boronic acid derivatives).

- Step 3: Further reduction to yield enantioenriched 3-substituted tetrahydropyridines, which can be converted to piperidines.

This method offers high regio- and enantioselectivity, broad functional group tolerance, and scalability, making it suitable for producing chiral piperidine derivatives for pharmaceutical use.

| Step | Description | Conditions/Notes |

|---|---|---|

| Partial reduction | Pyridine to dihydropyridine | Controlled hydrogenation |

| Rh-catalyzed carbometalation | Coupling with aryl boronic acid | Rhodium catalyst, asymmetric ligand |

| Final reduction | To 3-substituted piperidine | Mild reducing agents |

| Outcome | Enantioenriched 3-substituted piperidines | High yield, excellent enantioselectivity |

Comparative Notes on Preparation Methods

| Feature | Sodium Salt Mesylate Route | Rh-Catalyzed Asymmetric Route |

|---|---|---|

| Industrial feasibility | High; mild conditions, no toxic catalysts | Emerging; requires Rh catalyst, ligand |

| Purity and yield | High purity free base, direct salt formation | High enantioselectivity, good yields |

| Scalability | Established for large scale | Gram scale demonstrated, industrial scale under development |

| Environmental impact | Avoids crown ethers and high temp | Uses precious metals but mild conditions |

| Applicability | Suitable for racemic or non-chiral synthesis | Suitable for enantioenriched synthesis |

Conversion to Hydrochloride Salt

The free base 3-(3,4-Dimethylphenyl)-1-propyl-piperidine obtained by either method is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol). This step enhances compound stability and solubility for pharmaceutical formulation.

Summary Table of Key Preparation Parameters

| Parameter | Sodium Salt + Mesylate Method | Rh-Catalyzed Reductive Heck Method |

|---|---|---|

| Starting Material | 3-Piperidinopropanol, 3-(3,4-dimethylphenyl)propyl mesylate | Pyridine, 3,4-dimethylphenyl boronic acid |

| Solvent | N,N-Dimethylacetamide (DMAc) | Various organic solvents |

| Catalyst | None (base-mediated) | Rhodium complex with chiral ligand |

| Temperature | Room temperature (20-25°C) | Mild conditions (varies by step) |

| Reaction Time | Several hours (up to 7 h) | Multi-step process |

| Purification | Direct salt formation, no chromatography | Requires isolation of intermediates |

| Chirality Control | Racemic | High enantioselectivity |

| Industrial Use | Yes | Potentially, with further development |

常见问题

Basic: What are the standard protocols for synthesizing 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride, and how are reaction conditions optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination steps. For piperidine derivatives, a common approach includes alkylation of the piperidine core with a propyl group, followed by coupling to the 3,4-dimethylphenyl moiety via Suzuki-Miyaura or Buchwald-Hartwig reactions . Optimization focuses on solvent selection (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., palladium for cross-coupling). Purity is enhanced through iterative recrystallization using ethanol/HCl mixtures, as described in piperidine hydrochloride synthesis workflows .

Basic: Which analytical techniques are recommended for assessing purity and structural integrity?

Answer:

Purity is validated via HPLC (98–102% by area normalization, as in ), complemented by titration for chloride content (using silver nitrate or alcohol-sodium hydroxide titration ). Structural confirmation employs H/C NMR (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and LC-MS for molecular ion detection ([M+H]+ ~312.4 amu ). IR spectroscopy identifies secondary amine stretches (~3300 cm) and aromatic C-H bonds .

Advanced: How can researchers resolve contradictions in spectroscopic data between batches?

Answer:

Discrepancies in NMR or LC-MS profiles often arise from residual solvents (e.g., acetone in ) or stereochemical impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies proton coupling, while high-resolution MS distinguishes isotopic patterns from contaminants . For chiral centers, circular dichroism or X-ray crystallography may resolve stereoisomer conflicts. Batch-specific certificates of analysis (CoAs) should be compared to isolate process-related variability .

Advanced: What experimental design strategies improve yield in scaled-up synthesis while minimizing side reactions?

Answer:

Design of Experiments (DoE) methodologies optimize parameters like stoichiometry, pH, and reaction time. For example, maintaining a 1:1.2 molar ratio of piperidine to propyl halide reduces dimerization . Flow chemistry systems enhance heat/mass transfer in exothermic steps, while in-line FTIR monitors intermediate formation . Impurity profiling via GC-MS identifies byproducts (e.g., N-oxide derivatives) for targeted suppression .

Advanced: How do stability studies inform storage and handling protocols for this compound?

Answer:

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways: hydrolysis of the piperidine-propyl bond under acidic conditions or oxidation of methyl groups. Recommendations include storage at -20°C in amber vials with desiccants to prevent moisture uptake and photodegradation . PXRD detects polymorphic changes, while TGA-DSC assesses thermal decomposition thresholds (>175°C) .

Basic: What computational tools predict the compound’s pharmacokinetic properties for preclinical studies?

Answer:

QSAR models in software like Schrödinger or MOE estimate logP (~3.2), BBB permeability (moderate, due to piperidine’s basicity), and CYP450 inhibition risks (e.g., CYP2D6 inhibition predicted via docking simulations) . ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity from aryl-methyl metabolites .

Advanced: How can researchers validate biological activity data conflicting with structural analogs?

Answer:

Contradictions in receptor binding (e.g., σ-1 vs. NMDA targets) are addressed via competitive radioligand assays (e.g., H-MK-801 displacement ). Dose-response curves (IC) and SPR biosensors quantify affinity differences. Orthogonal assays (e.g., calcium flux for functional activity) confirm whether steric effects from the 3,4-dimethyl group alter pharmacodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。